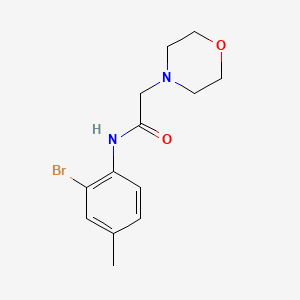

N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide

Description

General Overview and Positioning within Chemical Compound Classes

N-(2-Bromo-4-methylphenyl)acetamide belongs to the class of amides, specifically, it is a substituted acetanilide. Its structure consists of an acetamide (B32628) group linked to a 2-bromo-4-methylphenyl ring. atomfair.compharmaffiliates.com The presence of a bromine atom ortho to the acetamide group and a methyl group in the para position are key features that define its reactivity and potential applications. atomfair.com Chemically, it is classified as a brominated aromatic compound and an organic intermediate. atomfair.compharmaffiliates.com

Table 1: Chemical and Physical Properties of N-(2-Bromo-4-methylphenyl)acetamide

| Property | Value | Source |

|---|---|---|

| CAS Number | 614-83-5 | atomfair.compharmaffiliates.comchemsynthesis.com |

| Molecular Formula | C₉H₁₀BrNO | atomfair.compharmaffiliates.comchemsynthesis.com |

| Molecular Weight | 228.09 g/mol | atomfair.compharmaffiliates.com |

| IUPAC Name | N-(2-bromo-4-methylphenyl)acetamide | atomfair.comnih.gov |

| Synonyms | 2'-Bromo-4'-methylacetanilide | pharmaffiliates.com |

| Melting Point | 117-121 °C | chemsynthesis.com |

| Boiling Point | 349.9±30.0 °C (Predicted) |

| Density | 1.471±0.06 g/cm³ (Predicted) | |

Significance in Contemporary Chemical and Biological Sciences Research

The significance of N-(2-Bromo-4-methylphenyl)acetamide in scientific research lies primarily in its role as a synthetic precursor. It is widely utilized as an intermediate in the development of pharmaceutical compounds. atomfair.com Researchers employ this brominated acetamide in cross-coupling reactions, such as the Suzuki coupling, to generate novel biaryl structures, which are common motifs in drug discovery programs. atomfair.com

The reactive bromine atom makes the compound particularly valuable for constructing complex molecular architectures through transition metal-catalyzed reactions. atomfair.com This utility is highlighted in its application for synthesizing analogs of non-steroidal anti-inflammatory drugs (NSAIDs). atomfair.com Furthermore, related bromo-nitro-phenyl acetamides have been used in the synthesis of libraries of potential anticancer drug analogs, suggesting a similar potential for N-(2-bromo-4-methylphenyl)acetamide in oncological research. frontierspecialtychemicals.com

The broader class of bromoacetamides is also recognized for its utility in bioconjugation chemistry. The bromoacetamide functional group can be used for the stable attachment of linker molecules to cysteine residues on antibodies, a critical step in the formation of antibody-drug conjugates (ADCs). rsc.orgrsc.org This suggests that derivatives of N-(2-bromo-4-methylphenyl)acetamide could be explored for roles in targeted drug delivery systems.

Scope and Objectives of Academic Inquiry on the Compound

Academic inquiry into N-(2-Bromo-4-methylphenyl)acetamide is primarily centered on its synthetic applications and its potential as a scaffold in medicinal chemistry. The main objectives of this research include:

Exploration of Synthetic Utility: A primary goal is to utilize N-(2-bromo-4-methylphenyl)acetamide as a key building block for more complex molecules. This involves investigating its reactivity in various chemical transformations, particularly palladium-catalyzed cross-coupling reactions, to synthesize novel compounds. atomfair.com

Drug Discovery and Development: Research is directed towards using this compound to create libraries of new chemical entities for biological screening. atomfair.com By modifying its structure, scientists aim to develop new therapeutic agents, with a historical focus on areas like anti-inflammatory drugs and potential exploration into anticancer agents. atomfair.comfrontierspecialtychemicals.com

Analytical Method Development: Studies also focus on establishing reliable analytical methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC), for its analysis and purification. sielc.com These methods are crucial for ensuring the quality of the compound for subsequent synthetic steps and for pharmacokinetic studies of its derivatives. sielc.com

Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromo-4-methylphenyl)-2-morpholin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O2/c1-10-2-3-12(11(14)8-10)15-13(17)9-16-4-6-18-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSVRKZIDVXHAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2CCOCC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201226 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide

The creation of this compound is fundamentally an exercise in amide bond formation, one of the most crucial reactions in organic synthesis. sigmaaldrich.comresearchgate.net Established methods typically involve the coupling of an amine and a carboxylic acid, a process that often requires the activation of the carboxylic acid to proceed efficiently. youtube.com

Reaction Pathways Involving Substituted Aniline (B41778) and Morpholinoacetic Acid Derivatives

The most conventional and well-established route for synthesizing this compound involves the direct coupling of 2-bromo-4-methylaniline (B145976) with morpholinoacetic acid. Due to the relatively low reactivity of a free carboxylic acid, it must first be converted into a more reactive derivative. youtube.com

This is commonly achieved using coupling reagents. A widely employed method utilizes a carbodiimide (B86325), such as N,N'-Dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP). mdpi.com The reaction proceeds by the activation of the carboxyl group of morpholinoacetic acid by DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of 2-bromo-4-methylaniline, resulting in the formation of the desired amide bond and the byproduct, dicyclohexylurea (DCU).

Alternative pathways involve converting morpholinoacetic acid into an acid chloride using reagents like thionyl chloride or oxalyl chloride. scispace.com The resulting morpholinoacetyl chloride is a highly electrophilic species that reacts readily with 2-bromo-4-methylaniline to yield the final product.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing the synthesis of this compound is critical for maximizing yield and purity while minimizing reaction time and waste. Key parameters for optimization include the choice of solvent, temperature, and the specific coupling agents and bases used.

Solvents such as Dichloromethane (DCM) and Dimethylformamide (DMF) are frequently used due to their ability to dissolve the reactants effectively. mdpi.comscispace.com However, greener alternatives like acetonitrile (B52724) are being explored to improve the environmental profile of the synthesis. scielo.br The reaction temperature is another crucial factor; DCC couplings are often initiated at 0 °C to control the initial activation step and then allowed to warm to room temperature. mdpi.com

The selection of the coupling reagent and any additives can significantly impact the reaction's efficiency. While DCC is effective, newer reagents like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU) and propylphosphonic anhydride (B1165640) (T3P) can offer advantages in terms of higher yields and easier purification, although they come at a higher cost. scispace.com The addition of a base, such as triethylamine (B128534) or DMAP, can be essential to neutralize any acidic byproducts and to catalyze the reaction.

| Parameter | Condition A | Condition B | Condition C | Expected Outcome |

|---|---|---|---|---|

| Coupling Reagent | DCC/DMAP | HATU | Thionyl Chloride | HATU may offer higher yields and fewer side products but is more expensive. Thionyl chloride is cost-effective but generates acidic HCl. |

| Solvent | DCM | DMF | Acetonitrile | Acetonitrile offers a greener alternative to chlorinated solvents like DCM. DMF is a good solvent but has a high boiling point, making removal difficult. |

| Temperature | 0 °C to RT | Room Temperature | Reflux | Starting at a lower temperature can help control reactivity and minimize side reactions. Refluxing may be necessary for less reactive substrates but can also lead to degradation. |

| Base | DMAP (catalytic) | Triethylamine (stoichiometric) | None | A base is often crucial for neutralizing acid byproducts. DMAP is a highly effective catalyst, while triethylamine is a common and inexpensive acid scavenger. |

Novel Synthetic Approaches and Catalyst Applications

Recent advancements in organic chemistry have focused on developing more efficient, sustainable, and atom-economical synthetic methods. These novel approaches are applicable to the synthesis of this compound, particularly in the preparation of its precursors and the application of greener reaction conditions.

Transition Metal-Catalyzed Coupling Reactions for Precursor Synthesis

The precursor, 2-bromo-4-methylaniline, is a critical starting material. While traditionally synthesized via electrophilic bromination of 4-methylaniline, echemi.com modern methods utilizing transition-metal catalysis offer alternative and potentially more controlled routes.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov While not directly used to synthesize the final amide, these methods are invaluable for creating complex substituted anilines. For instance, a suitably functionalized aniline precursor could be synthesized using a palladium-catalyzed C-N bond-forming reaction (Buchwald-Hartwig amination) or other cross-coupling strategies to introduce the bromo and methyl groups with high regioselectivity. acs.org Furthermore, transition metals like ruthenium and rhodium are used to catalyze dehydrogenative coupling reactions and hydroamination, which represent modern, atom-economical routes to amines. sigmaaldrich.comacs.org

Green Chemistry Principles in Compound Preparation

The principles of green chemistry aim to reduce or eliminate hazardous substances in chemical processes. nih.gov In the context of synthesizing this compound, this involves moving away from stoichiometric activating agents that generate significant waste (e.g., DCU from DCC).

Catalytic methods for direct amide formation are a key area of green chemistry research. sigmaaldrich.com Boronic acid has been shown to catalyze the direct amidation of carboxylic acids and amines, proceeding through a mechanism that avoids wasteful activating agents. researchgate.net Another promising green approach is the use of enzymes, such as Candida antarctica lipase (B570770) B (CALB), which can catalyze amide bond formation under mild conditions in environmentally benign solvents. nih.gov Electrosynthesis is also emerging as a sustainable method for amide formation, using electricity to drive the reaction and avoiding chemical oxidants or reductants. rsc.org

| Aspect | Traditional Method (e.g., DCC Coupling) | Green Method (e.g., Boric Acid Catalysis) |

|---|---|---|

| Reagents | Stoichiometric coupling agents (DCC, HATU) | Catalytic amounts of boric acid or an enzyme |

| Byproducts | Large quantities of waste (e.g., dicyclohexylurea) | Water is often the only byproduct |

| Solvents | Often chlorinated solvents (DCM) or DMF scispace.com | Greener solvents (e.g., cyclopentyl methyl ether) or solvent-free conditions nih.govresearchgate.net |

| Atom Economy | Low | High |

| Conditions | Variable, can require inert atmospheres | Often milder and can be performed in air |

Mechanistic Investigations of Synthesis Reactions

Understanding the reaction mechanism is fundamental to optimizing and controlling the synthesis of this compound. The mechanism of amide bond formation, particularly when mediated by coupling agents, has been studied extensively.

When using a carbodiimide like DCC, the reaction is initiated by the protonation of one of the carbodiimide nitrogen atoms by the carboxylic acid (morpholinoacetic acid). This is followed by the nucleophilic attack of the resulting carboxylate onto the central carbon of the DCC molecule. This forms the highly reactive O-acylisourea intermediate.

The amine (2-bromo-4-methylaniline) then acts as the nucleophile, attacking the carbonyl carbon of the activated intermediate. This step proceeds through a tetrahedral intermediate. youtube.com The collapse of this tetrahedral intermediate leads to the formation of the stable amide bond and the release of the N,N'-dicyclohexylurea (DCU) byproduct. There is some debate as to whether the initial reaction between the carboxylic acid and the amine forms an ammonium (B1175870) carboxylate salt as a stable intermediate or if this is a non-productive side reaction. researchgate.net However, the key bond-forming step universally involves the nucleophilic attack of the amine on an activated carboxylic acid derivative.

Reaction Intermediates and Transition State Analysis

The analysis of reaction intermediates and transition states provides insight into the reaction mechanism and kinetics. For the proposed synthesis of this compound, each step proceeds through distinct intermediates and transition states.

Step 1: N-Acylation of 2-bromo-4-methylaniline

This reaction is a nucleophilic acyl substitution. The amine group of 2-bromo-4-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloroacetyl chloride.

Reaction Intermediates: The reaction is generally considered to proceed through a tetrahedral intermediate. After the initial nucleophilic attack by the amine nitrogen on the carbonyl carbon, the carbon-oxygen double bond breaks, and a transient tetrahedral intermediate is formed. This intermediate is zwitterionic, with a positive charge on the nitrogen atom and a negative charge on the oxygen atom. The subsequent collapse of this intermediate, involving the reformation of the carbonyl double bond and the expulsion of the chloride leaving group, leads to the amide product. A final deprotonation step, often facilitated by a mild base or another molecule of the aniline starting material, yields the neutral amide.

Step 2: Nucleophilic Substitution with Morpholine (B109124)

The second step, the reaction between N-(2-Bromo-4-methylphenyl)-2-chloroacetamide and morpholine, is a classic SN2 reaction.

Reaction Intermediates: The SN2 mechanism is a concerted process, meaning it occurs in a single step without the formation of a stable intermediate. The nucleophile (morpholine) attacks the electrophilic α-carbon at the same time as the leaving group (chloride) departs. Therefore, no distinct reaction intermediate is formed in this step.

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate. In this SN2 reaction, the transition state features a pentacoordinate carbon atom. The nucleophilic nitrogen from morpholine is partially bonded to the α-carbon, and the carbon-chlorine bond is partially broken. The geometry at the α-carbon is trigonal bipyramidal, with the incoming nucleophile and the departing leaving group occupying the axial positions, 180° apart from each other. This specific arrangement is a hallmark of the SN2 transition state and leads to an inversion of stereochemistry if the α-carbon were a chiral center. The energy of this transition state dictates the reaction rate. Factors that stabilize this transition state, such as a good leaving group and a strong nucleophile, will increase the reaction rate.

The table below summarizes the key features of the transition states for the proposed synthetic steps.

| Reaction Step | Transition State Characteristics | Key Atomic/Molecular Changes |

| N-Acylation | Tetrahedral geometry developing at the carbonyl carbon. | Partial N-C bond formation; Partial C=O π-bond breaking. |

| Nucleophilic Substitution (SN2) | Trigonal bipyramidal geometry at the α-carbon. | Partial N-C bond formation; Partial C-Cl bond breaking. |

Stereoselectivity and Regioselectivity in Synthesis

Stereoselectivity

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the context of the synthesis of this compound, the key step to consider for stereoselectivity is the SN2 reaction.

The α-carbon of the N-(2-Bromo-4-methylphenyl)-2-chloroacetamide intermediate is prochiral. If this carbon were substituted to create a stereocenter, the SN2 reaction would proceed with a high degree of stereospecificity. The backside attack of the nucleophile (morpholine) on the carbon bearing the leaving group (chloride) results in a Walden inversion of the stereochemical configuration at that carbon. However, in the synthesis of the title compound, the α-carbon has two hydrogen atoms, making it achiral. Consequently, while the SN2 mechanism inherently involves an inversion of configuration, no stereoisomers are possible for the final product, and thus stereoselectivity is not a factor in this specific synthesis.

Regioselectivity

Regioselectivity is the preference for bond-making or breaking in one direction over all other possible directions.

N-Acylation Step: The reaction between 2-bromo-4-methylaniline and 2-chloroacetyl chloride is highly regioselective. The acylation occurs exclusively at the nitrogen atom of the amine group. The nitrogen atom is the most nucleophilic site in the 2-bromo-4-methylaniline molecule, far more so than the aromatic ring carbons. Friedel-Crafts acylation on the aromatic ring is not a competing reaction under these conditions, as the amine group would be protonated by any Lewis acid catalyst required for ring acylation, deactivating the ring towards electrophilic attack.

Nucleophilic Substitution Step: This step is also highly regioselective. The morpholine nitrogen will selectively attack the electrophilic α-carbon (the carbon bonded to the chlorine atom). Attack at the carbonyl carbon, which would lead to amide exchange, is significantly less favorable. The α-carbon is rendered more electrophilic by the electron-withdrawing effect of the adjacent carbonyl group and the chlorine atom, making it the prime target for nucleophilic attack in an SN2 fashion.

The factors governing the regioselectivity of these reactions are summarized in the table below.

| Reaction Step | Site of Reaction | Governing Factors |

| N-Acylation | Amine Nitrogen | High nucleophilicity of the nitrogen lone pair. |

| Nucleophilic Substitution | α-Carbon | Electrophilicity enhanced by adjacent carbonyl and halogen. |

Spectroscopic and Structural Analysis of this compound Currently Unavailable in Publicly Accessible Data

A thorough search of publicly available scientific databases and literature has revealed a significant lack of detailed spectroscopic and structural characterization data for the chemical compound this compound. Despite extensive queries for high-resolution nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) data, no specific experimental results for this particular molecule could be located.

The requested in-depth analysis, which includes:

¹H NMR data for the assignment of aromatic and aliphatic protons.

¹³C NMR data for the elucidation of the carbon backbone and substituent carbons.

Two-dimensional NMR techniques (COSY, HSQC, HMBC) to establish structural connectivity.

Accurate mass determination and elemental composition via HRMS.

Tandem mass spectrometry (MS/MS) for structural confirmation and fragmentation pathway analysis.

could not be compiled as the primary research findings detailing these analyses are not present in the accessed scientific literature and spectral databases.

While information exists for structurally related compounds, such as N-(2-Bromo-4-methylphenyl)acetamide, this data is not transferable or representative of the target molecule which features a distinct 2-morpholinoacetamide (B1268899) substituent. The presence of the morpholine ring and the additional methylene (B1212753) and carbonyl groups in this compound would significantly alter its spectroscopic properties compared to its simpler acetamide (B32628) analog.

Consequently, the generation of the requested article with detailed research findings, data tables, and in-depth analysis for each specified subsection is not possible at this time. The synthesis and subsequent comprehensive spectroscopic characterization of this compound appear to be either unpublished or not indexed in readily accessible scientific repositories.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide, these techniques would provide a detailed fingerprint of its molecular framework, including the amide linkage, the substituted aromatic ring, and the morpholine (B109124) moiety.

Characteristic Absorption Band Assignment

The IR and Raman spectra of the title compound are expected to exhibit a series of distinct bands corresponding to the stretching and bending vibrations of its constituent parts. The assignment of these bands can be predicted based on established group frequencies for similar molecules. nist.govvscht.cz

Key expected vibrational modes include:

Amide Group: The secondary amide linkage is characterized by several prominent bands. The N-H stretching vibration is anticipated to appear as a sharp band in the 3300-3250 cm⁻¹ region. The C=O stretching vibration, known as the Amide I band, is one of the most intense absorptions and is expected around 1660-1640 cm⁻¹. The Amide II band, which arises from a coupling of the N-H in-plane bending and C-N stretching vibrations, is predicted to be in the 1550-1520 cm⁻¹ range. ijrar.orgchemicalbook.com

Aromatic Ring: The 2-bromo-4-methylphenyl group will display characteristic =C-H stretching vibrations above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz Aromatic C=C in-ring stretching vibrations are expected to produce sharp bands in the 1600-1450 cm⁻¹ region. Out-of-plane (oop) C-H bending vibrations, which are sensitive to the substitution pattern, would appear in the 900-675 cm⁻¹ range. vscht.cz

Morpholine Ring: The morpholine moiety is expected to show C-H stretching vibrations from its CH₂ groups in the 2950-2850 cm⁻¹ region. The C-O-C ether linkage will produce a strong, characteristic stretching band, typically in the 1120-1080 cm⁻¹ range. C-N stretching vibrations of the tertiary amine within the ring are also expected. nih.govresearchgate.net

Other Vibrations: The C-Br stretch is anticipated to appear as a low-frequency band, typically in the 600-500 cm⁻¹ region.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | 3300 - 3250 | Medium, Sharp |

| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | Morpholine CH₂, Acetyl CH₂ | 2950 - 2850 | Medium to Strong |

| Amide I (C=O Stretch) | Secondary Amide | 1660 - 1640 | Strong |

| Aromatic C=C Stretch | Phenyl Ring | 1600 - 1450 | Medium, Sharp |

| Amide II (N-H Bend + C-N Stretch) | Secondary Amide | 1550 - 1520 | Medium to Strong |

| C-O-C Stretch | Morpholine Ether | 1120 - 1080 | Strong |

Conformational Isomerism Probing via Vibrational Modes

Vibrational spectroscopy is particularly sensitive to the conformational state of a molecule. For this compound, two main sources of conformational variability can be investigated: the morpholine ring and the amide bond.

The morpholine ring is known to exist predominantly in a chair conformation. However, an equilibrium between equatorial and axial conformers of the substituent on the nitrogen atom can exist. researchgate.netacs.org Raman spectroscopy, in particular, can be effective in studying these conformers in different states (e.g., solid vs. solution), as the relative intensities of certain vibrational modes can change with the conformational population. acs.org

Furthermore, the rotational barrier around the C-N amide bond can lead to cis and trans isomers. For secondary N-aryl amides, the trans configuration is generally more stable. acs.org The orientation of the 2-bromo-4-methylphenyl ring with respect to the amide plane is also subject to steric hindrance, leading to a twisted conformation. researchgate.net These subtle structural differences would influence the vibrational coupling and could result in shifts or splitting of key bands, such as the Amide I and Amide II bands, providing insight into the molecule's preferred three-dimensional shape.

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal information on bond lengths, bond angles, and intermolecular interactions.

Crystal Packing and Intermolecular Interactions (e.g., π-π stacking, hydrogen bonding)

The solid-state structure of this compound would be governed by a combination of non-covalent interactions.

Hydrogen Bonding: The most significant intermolecular interaction is expected to be hydrogen bonding. The secondary amide group provides a strong hydrogen bond donor (the N-H proton) and a strong acceptor (the C=O oxygen). This typically leads to the formation of infinite chains or dimeric motifs, linking molecules head-to-tail (N-H···O=C). acs.orgnih.gov The oxygen and nitrogen atoms of the morpholine ring could also act as weaker hydrogen bond acceptors.

π-π Stacking: The planar aromatic rings are expected to engage in π-π stacking interactions. These interactions can occur in various geometries, such as parallel-displaced or T-shaped (edge-to-face), and are crucial for stabilizing the crystal lattice. acs.orglibretexts.org The presence of the electron-withdrawing bromine atom can influence the electrostatic nature of the aromatic ring, potentially favoring specific stacking arrangements with neighboring rings. researchgate.net

Absolute Configuration Determination (if chiral)

The molecule this compound is achiral. It does not possess any stereocenters, as the carbon atom of the acetyl group attached to the morpholine nitrogen is bonded to two hydrogen atoms. Therefore, the determination of absolute configuration is not applicable to this compound.

Advanced Chromatographic Techniques for Purity and Isomer Separation

Following a comprehensive review of scientific literature and analytical databases, it has been determined that there is currently no specific published data on the advanced chromatographic techniques for the purity assessment and isomer separation of the compound this compound. Extensive searches for methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or other advanced separation techniques applied directly to this molecule did not yield any specific research findings, method validations, or data tables.

The absence of such information in the public domain prevents a detailed discussion and presentation of experimental data, including retention times, mobile phases, column specifications, and detector parameters that would be essential for a thorough analysis of its chromatographic behavior. Consequently, the creation of interactive data tables and a detailed summary of research findings as requested is not feasible at this time.

It is important to note that while general chromatographic principles could be hypothetically applied, the scope of this article is strictly limited to documented and specific findings for this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations are used to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. Such studies on N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide would provide data on various electronic properties.

For a related series of acetamide (B32628) derivatives, DFT calculations have been performed to understand their electronic characteristics. While not the exact compound, a derivative featuring a 2-bromo-4-methylphenyl substituent was included. These studies revealed how different substituent groups influence the electronic properties and reactivity of the core acetamide structure. For instance, the presence of a 2-bromo-4-methylphenyl group was found to impact the molecule's dipole moment, which can affect its polarity and solubility. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would indicate the most likely sites for electrophilic and nucleophilic attacks, offering clues about the compound's reactivity.

A hypothetical DFT analysis of this compound would likely involve calculations of the following parameters:

| Electronic Property | Significance |

| HOMO-LUMO Gap | Indicates the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | Provides insight into the molecule's polarity and intermolecular interactions. |

| Electron Density Distribution | Helps in identifying electron-rich and electron-deficient regions. |

| Mulliken Atomic Charges | Describes the charge distribution among the atoms in the molecule. |

Conformational Analysis and Energy Minima Identification

Conformational analysis is crucial for understanding the flexibility of a molecule and identifying its most stable shapes, or conformers. For this compound, with its rotatable bonds, multiple conformers are possible. Computational methods can be used to explore the potential energy surface of the molecule to identify the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. This information is vital for understanding how the molecule might bind to a biological target.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a way to study the dynamic behavior of molecules over time, offering insights that are not accessible from static quantum chemical calculations.

Dynamic Behavior and Conformational Flexibility in Solvation

MD simulations of this compound in a solvent, typically water, would reveal how the molecule behaves in a biological environment. These simulations can track the movements of the molecule and the surrounding solvent molecules, providing information on its conformational flexibility and how it interacts with water. This is important for understanding its solubility and how it might approach a binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictor Development

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies for this compound have been found, the principles of QSAR could be applied if a set of similar compounds with measured biological activity were available.

In a hypothetical QSAR study, various molecular descriptors for this compound and related molecules would be calculated. These descriptors quantify different aspects of the molecular structure, such as size, shape, lipophilicity, and electronic properties. Statistical methods would then be used to build a model that correlates these descriptors with the observed biological activity. Such a model could then be used to predict the activity of new, unsynthesized compounds.

A typical QSAR workflow would involve the following steps:

| Step | Description |

| 1. Data Set Collection | Gathering a series of compounds with known biological activities. |

| 2. Molecular Descriptor Calculation | Computing a variety of descriptors for each compound. |

| 3. Model Development | Using statistical methods to build a predictive model. |

| 4. Model Validation | Assessing the predictive power of the model using internal and external validation techniques. |

Descriptor Calculation and Correlation with Biological Activity Trends

No studies detailing the calculation of molecular descriptors for this compound and their correlation with biological activity have been identified.

Predictive Model Validation

There is no available information on the development or validation of predictive models for the activity of this compound.

Molecular Docking Studies for Putative Target Interactions

Binding Affinity Prediction and Mode of Binding

No molecular docking studies have been published that predict the binding affinity or describe the mode of binding of this compound to any biological target.

Active Site Residue Identification

Without molecular docking studies, there is no information available regarding the identification of active site residues that may interact with this compound.

Mechanistic Investigations of Biological Activities

In Vitro Biochemical Target Identification and Characterization

There is currently no publicly available data from in vitro studies to identify or characterize the biochemical targets of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide.

No studies have been published that detail the inhibitory or activational effects of this compound on any specific enzymes. Consequently, data regarding its potency (e.g., IC₅₀ or EC₅₀ values), mechanism of inhibition (e.g., competitive, non-competitive), or any kinetic parameters are not available.

Information regarding the binding affinity of this compound to any known biological receptors is absent from the scientific literature. Therefore, no data on its selectivity, dissociation constants (Kᵢ or Kₐ), or receptor binding profiles can be presented.

There is no available research that describes any specific mechanisms of protein modification, such as covalent bonding or allosteric modulation, induced by this compound.

Cellular Pathway Modulation Studies

Investigations into the effects of this compound on cellular functions and signaling pathways have not been reported in the peer-reviewed literature.

There is a lack of published data on how this compound may modulate intracellular signaling cascades. This includes any potential effects on phosphorylation events, second messenger systems, or gene expression.

Without identified biochemical targets, there are no studies confirming the engagement of this compound with any specific proteins within a cellular context. Techniques such as cellular thermal shift assays (CETSA) or the use of chemical probes have not been reported for this compound.

Structure-Activity Relationship (SAR) Elucidation for Mechanistic Insights

The exploration of the structure-activity relationship (SAR) for this compound and its analogues is crucial for understanding how chemical modifications influence biological activity and for the rational design of more potent and selective compounds. This involves systematic changes to the molecule's three main components: the substituted phenyl ring, the acetamide (B32628) linker, and the morpholino group.

Influence of Substituents on Target Interaction Specificity

The nature and position of substituents on the phenyl ring, as well as the structural features of the morpholino moiety, play a significant role in the molecule's interaction with its biological targets.

The 2-bromo-4-methyl substitution pattern on the phenyl ring is a key determinant of the compound's electronic and steric properties. The bromine atom at the ortho position is an electron-withdrawing group, which can influence the acidity of the amide N-H group and potentially engage in halogen bonding with the target protein. The methyl group at the para position is electron-donating and increases lipophilicity, which can enhance membrane permeability and hydrophobic interactions within a binding pocket.

Studies on analogous aromatic amides have demonstrated the profound impact of phenyl ring substitutions. For instance, in a series of aroyl-pyrrolyl hydroxyamides, the introduction of electron-withdrawing (e.g., chloro) and electron-donating (e.g., methyl) groups at various positions on a benzene (B151609) ring led to significant differences in histone deacetylase (HDAC) inhibition. nih.gov Specifically, 3'-chloro and 3'-methyl derivatives were found to be the most potent, suggesting that both electronic and steric factors are critical for optimal activity. nih.gov Similarly, in pyrrolidine (B122466) amide derivatives acting as N-acylethanolamine acid amidase (NAAA) inhibitors, SAR studies indicated that small lipophilic substituents on a terminal phenyl group were preferable for optimal potency. nih.gov

The morpholino group generally confers increased hydrophilicity and metabolic stability. It can act as a hydrogen bond acceptor through its oxygen and nitrogen atoms, facilitating anchoring to the biological target. The nitrogen atom's basicity is a key factor that can be modulated to fine-tune interactions.

The following interactive table summarizes SAR findings for analogous, but structurally distinct, compound series, illustrating the principles of how substituents can affect biological activity.

Table 1: Influence of Phenyl Ring Substituents on Biological Activity in Analogous Compound Series

| Compound Series | Substituent (R) | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Aroyl-pyrrolyl hydroxyamides | Chloro | 3' | Increased HDAC inhibition | nih.gov |

| Aroyl-pyrrolyl hydroxyamides | Methyl | 3' | Increased HDAC inhibition | nih.gov |

| Pyrrolidine amides | Small lipophilic groups | 3-phenyl | Optimal NAAA inhibitory potency | nih.gov |

| Phenyldihydropyrazolones | Morpholine (B109124) analogue | - | Did not improve activity | frontiersin.org |

Stereochemical Implications for Mechanistic Potency

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the interaction between a drug and its biological target. mhmedical.comnih.gov While this compound itself is an achiral molecule, its stereochemical aspects, particularly the conformational state of the morpholino ring, are important for its biological activity. The morpholine ring typically adopts a stable chair conformation. This fixed spatial arrangement of its atoms can influence how the molecule fits into a binding site.

The introduction of chiral centers would lead to stereoisomers (enantiomers and diastereomers), which could exhibit significantly different biological activities, metabolic profiles, and toxicities. nih.govresearchgate.net A chiral center could be introduced, for example, by adding a substituent to the morpholino ring or to the carbon atom of the acetamide linker.

The differential activity of stereoisomers is a well-established principle in medicinal chemistry. nih.gov For a given biological target, which is itself a chiral entity (like proteins and nucleic acids), one enantiomer of a chiral drug often fits much better into the binding site than the other, akin to a hand in a glove. nih.gov This can result in one enantiomer being highly active (the eutomer) while the other is significantly less active or even inactive (the distomer). nih.gov

For instance, in a study of 3-Br-acivicin derivatives, only the isomers with a specific (5S, αS) configuration showed significant antiplasmodial activity, while the other stereoisomers were inactive. nih.gov This highlights that a precise three-dimensional structure is often required for biological function.

The table below presents a hypothetical scenario for a derivative of this compound where a chiral center has been introduced, illustrating the potential for differential activity between stereoisomers.

Table 2: Hypothetical Example of Stereoisomer Differential Activity

| Compound | Stereoisomer | Hypothetical Target Binding Affinity (IC₅₀) | Rationale |

|---|---|---|---|

| 3-methyl-morpholino derivative | (R)-isomer | 10 nM | The (R)-configuration allows for optimal interaction of the methyl group with a specific hydrophobic pocket in the target's binding site. |

| 3-methyl-morpholino derivative | (S)-isomer | 500 nM | The (S)-configuration results in a steric clash between the methyl group and the protein, leading to reduced binding affinity. |

Synthesis and Characterization of Structural Derivatives and Analogs

Design Principles for N-Morpholinoacetamide Derivatives

The design of novel analogs is rarely a random process; it is guided by established medicinal chemistry principles aimed at systematically modulating a molecule's properties.

Rational drug design involves modifying a chemical structure to enhance its interaction with a biological target, thereby improving its activity and selectivity. nih.govnih.gov For N-morpholinoacetamide derivatives, this approach focuses on the three main components of the molecule: the substituted phenyl ring, the acetamide (B32628) linker, and the morpholine (B109124) moiety. Structure-activity relationship (SAR) studies guide these modifications. nih.gov For instance, the electronic and steric properties of the phenyl ring can be fine-tuned by altering the substituents. The hydrogen-bonding capacity of the acetamide linker is critical for target interaction, and modifications here can significantly impact binding affinity. The morpholine ring, while often contributing to solubility and favorable pharmacokinetic properties, can also be altered to explore interactions with specific pockets in a target protein. nih.gov

Scaffold hopping and bioisosteric replacement are powerful strategies for discovering structurally novel compounds while retaining or improving biological activity. uniroma1.itresearchgate.netnih.gov Scaffold hopping involves replacing a molecule's core structure, or "scaffold," with a functionally equivalent but structurally distinct one. uniroma1.itresearchgate.net In the context of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide, the morpholine ring could be "hopped" to other heterocyclic systems like piperazine (B1678402) or thiomorpholine (B91149) to explore new chemical space and patent opportunities. uniroma1.it

Bioisosteric replacement involves substituting an atom or group with another that has similar physical or chemical properties, leading to a molecule that retains the same biological effect. nih.govresearchgate.net This technique can be used to improve potency, enhance selectivity, reduce side effects, or improve metabolic stability. researchgate.net For the target compound, the bromine atom could be replaced by chlorine or a trifluoromethyl group to modulate lipophilicity and electronic character. The methyl group could be swapped for an ethyl or methoxy (B1213986) group to explore steric and electronic effects.

| Original Group | Location | Potential Bioisosteres | Rationale for Replacement |

|---|---|---|---|

| Bromo (-Br) | Phenyl Ring (Position 2) | -Cl, -CF₃, -CN | Modulate electronics, lipophilicity, and metabolic stability. |

| Methyl (-CH₃) | Phenyl Ring (Position 4) | -Cl, -OCH₃, -C₂H₅ | Alter steric bulk and electronic properties. |

| Amide Carbonyl (-C=O) | Acetamide Linker | Sulfonamide (-SO₂-), Reverse Amide | Change hydrogen bonding properties and metabolic stability. |

| Morpholine Oxygen (-O-) | Morpholine Ring | Sulfide (-S-), Sulfoxide (-SO-), Methylene (B1212753) (-CH₂-) | Modify polarity, solubility, and ring conformation (Scaffold Hopping). |

Synthetic Routes to Key N-Morpholinoacetamide Analogs

The synthesis of analogs requires versatile and efficient chemical routes that allow for the introduction of diversity at specific points in the molecule.

The 2-bromo-4-methylphenyl group offers several handles for chemical modification. The bromine atom is particularly useful for transition-metal-catalyzed cross-coupling reactions. For example, Suzuki cross-coupling can be employed to replace the bromine with a wide variety of aryl or heteroaryl groups, using different boronic acids. mdpi.comnih.gov This method allows for the synthesis of a large library of analogs with diverse substituents at the 2-position. The synthesis would typically start with N-(2-bromo-4-methylphenyl)acetamide, which is then coupled with a suitable boronic acid in the presence of a palladium catalyst and a base.

Another point of modification is the aromatic ring itself, where additional substituents could be introduced via electrophilic aromatic substitution, although the existing groups will direct the position of new substituents.

| Target Modification | Reaction Type | Key Reagents | Resulting Analog Structure (Example) |

|---|---|---|---|

| Replacement of Bromine | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | N-(4-methyl-[1,1'-biphenyl]-2-yl)-2-morpholinoacetamide |

| Replacement of Bromine | Sonogashira Coupling | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N | N-(4-methyl-2-(phenylethynyl)phenyl)-2-morpholinoacetamide |

| Replacement of Bromine | Buchwald-Hartwig Amination | Aniline (B41778), Pd₂(dba)₃, BINAP, NaOtBu | N-(4-methyl-2-(phenylamino)phenyl)-2-morpholinoacetamide |

The synthesis of the parent compound generally involves a two-step process: first, the acylation of 2-bromo-4-methylaniline (B145976) with an α-haloacetyl halide (e.g., 2-chloroacetyl chloride) to form 2-chloro-N-(2-bromo-4-methylphenyl)acetamide. Second, a nucleophilic substitution reaction where the chlorine is displaced by morpholine.

This pathway is highly amenable to creating analogs. By substituting morpholine with other cyclic or acyclic secondary amines (e.g., piperidine, N-methylpiperazine, diethylamine), a variety of derivatives can be synthesized. researchgate.net Similarly, modifications to the acetamide linker can be achieved by using different α-haloacyl halides in the first step, for example, 2-bromopropionyl bromide, which would introduce a methyl group on the linker, potentially creating a new stereocenter.

Comparative Spectroscopic and Structural Analysis of Analogs

Once synthesized, a rigorous characterization of each analog is necessary to confirm its structure and purity. A comparative analysis of their spectroscopic data provides insight into the structural changes.

The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). researchgate.netrdd.edu.iq

¹H NMR Spectroscopy: This technique provides detailed information about the chemical environment of hydrogen atoms. For an analog where the methyl group on the phenyl ring is replaced by an ethyl group, new signals corresponding to the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group would appear. Changes in substituents on the phenyl ring will cause shifts in the signals of the aromatic protons.

IR Spectroscopy: This is used to identify the presence of specific functional groups. The strong absorption band corresponding to the amide carbonyl (C=O) stretch (typically around 1650-1680 cm⁻¹) would be present in all acetamide analogs. rdd.edu.iq

Mass Spectrometry: This technique confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming that the desired structural modification has occurred.

In some cases, single-crystal X-ray diffraction can be used to determine the precise three-dimensional structure of the molecule, providing definitive proof of its stereochemistry and conformation. researchgate.netresearchgate.net

| Compound | Key ¹H NMR Signal (δ, ppm) | Key IR Absorption (cm⁻¹) | Molecular Weight (g/mol) |

|---|---|---|---|

| Parent Compound | ~2.3 (s, 3H, Ar-CH₃) | ~1670 (C=O amide) | 327.21 |

| 2-Chloro Analog (-Br replaced by -Cl) | ~2.3 (s, 3H, Ar-CH₃) | ~1670 (C=O amide) | 282.76 |

| 4-Ethyl Analog (-CH₃ replaced by -CH₂CH₃) | ~1.2 (t, 3H), ~2.6 (q, 2H) | ~1670 (C=O amide) | 341.24 |

| Piperidine Analog (Morpholine replaced by Piperidine) | ~2.3 (s, 3H, Ar-CH₃) | ~1670 (C=O amide) | 325.26 |

Structure-Based Drug Design Approaches for Lead Optimization (excluding clinical outcomes)

The journey of a promising hit compound to a viable drug candidate is a meticulous process of molecular refinement known as lead optimization. For derivatives and analogs of this compound, structure-based drug design (SBDD) serves as a powerful engine to enhance desired pharmacological properties while minimizing potential liabilities. This approach leverages the three-dimensional structural information of the biological target to rationally design molecules with improved potency, selectivity, and pharmacokinetic profiles.

The core principle of SBDD is to understand and exploit the molecular interactions between a ligand and its target protein. nih.gov By visualizing the binding site, medicinal chemists can make informed decisions on how to modify a lead compound to achieve a better fit and stronger binding affinity. This iterative cycle of design, synthesis, and testing is fundamental to successful lead optimization. researchgate.net

Computational Tools in Lead Optimization

A variety of computational techniques are employed to guide the optimization of lead compounds like the analogs of this compound. These methods can significantly reduce the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery process.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For analogs of this compound, docking studies can help to:

Identify key amino acid residues in the binding pocket that interact with the ligand.

Predict the binding affinity and score different analogs based on their predicted interactions.

Suggest modifications to the chemical structure to enhance binding.

For instance, docking studies on similar acetamide derivatives have been used to rationalize their inhibitory activity against various enzymes. scholarsresearchlibrary.com The binding energy and interaction patterns of these analogs provide valuable insights for designing more potent molecules.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a dataset of synthesized and tested analogs, QSAR models can identify the physicochemical properties that are crucial for activity. This information can then be used to predict the activity of novel, unsynthesized compounds. For a series of N-(substituted phenyl)-2-chloroacetamides, QSAR analysis helped in understanding how different substituents on the phenyl ring influence their biological effects. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can be used to screen virtual libraries of compounds to identify new scaffolds that fit the pharmacophoric features and are likely to be active.

Homology Modeling: When the experimental structure of a target protein is unavailable, a homology model can be constructed based on the known structure of a related protein. This model can then be used for structure-based design efforts, such as molecular docking.

Application in the Design of Novel Analogs

The insights gained from these computational methods are then used to design the next generation of analogs. For the lead optimization of compounds related to this compound, medicinal chemists might focus on:

Modification of the Phenyl Ring: Introducing or altering substituents on the phenyl ring can significantly impact binding affinity and selectivity. The bromo and methyl groups on the parent compound provide a starting point for exploring other substitutions to probe the steric and electronic requirements of the binding pocket.

Alterations to the Morpholino Group: The morpholine moiety can be replaced with other heterocyclic systems to explore different hydrogen bonding patterns and to modulate physicochemical properties such as solubility and metabolic stability.

Modification of the Acetamide Linker: The length and flexibility of the linker between the phenyl ring and the morpholino group can be varied to optimize the orientation of these two key fragments within the binding site.

Synthesis and Characterization of Optimized Leads

Based on the designs generated through computational studies, novel analogs are synthesized. The general synthetic approach would likely involve the acylation of a substituted aniline with a morpholinoacetyl chloride or a related activated carboxylic acid derivative.

A series of N-(substituted phenyl)-2-chloroacetamides, which are precursors to the target morpholino derivatives, have been synthesized and characterized. nih.gov The synthesis typically involves the reaction of a substituted aniline with chloroacetyl chloride. The resulting chloroacetamide can then be reacted with morpholine to yield the desired N-(substituted phenyl)-2-morpholinoacetamide.

The characterization of these newly synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule.

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

The following table provides a hypothetical representation of characterization data for a series of synthesized analogs, based on typical data for similar compounds:

| Compound ID | Substitution on Phenyl Ring | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) Key Signals |

| I | 2-Bromo, 4-Methyl | 75 | 135-137 | 8.2 (s, 1H, NH), 7.5-7.0 (m, 3H, Ar-H), 3.7 (t, 4H, morpholine), 3.2 (s, 2H, CH₂), 2.5 (t, 4H, morpholine), 2.3 (s, 3H, CH₃) |

| II | 2-Chloro, 4-Methyl | 80 | 130-132 | 8.1 (s, 1H, NH), 7.4-6.9 (m, 3H, Ar-H), 3.7 (t, 4H, morpholine), 3.2 (s, 2H, CH₂), 2.5 (t, 4H, morpholine), 2.3 (s, 3H, CH₃) |

| III | 4-Fluoro | 82 | 125-127 | 8.0 (s, 1H, NH), 7.6-7.0 (m, 4H, Ar-H), 3.7 (t, 4H, morpholine), 3.1 (s, 2H, CH₂), 2.5 (t, 4H, morpholine) |

| IV | 4-Nitro | 70 | 150-152 | 8.5 (s, 1H, NH), 8.2 (d, 2H, Ar-H), 7.8 (d, 2H, Ar-H), 3.8 (t, 4H, morpholine), 3.3 (s, 2H, CH₂), 2.6 (t, 4H, morpholine) |

This is a representative table; actual data would be determined experimentally.

The following table illustrates how molecular docking results could be presented for a series of designed analogs targeting a hypothetical protein kinase:

| Compound ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Inhibitory Constant (Ki) (nM) |

| I | -8.5 | Lys72, Asp184 | 150 |

| II | -8.2 | Lys72, Asp184, Glu91 | 200 |

| V (hypothetical) | -9.2 | Lys72, Asp184, Phe167 | 50 |

| VI (hypothetical) | -7.9 | Asp184 | 450 |

This is a representative table; actual data would be derived from computational studies.

Through this iterative process of design, synthesis, and evaluation, guided by structure-based approaches, analogs of this compound can be systematically optimized to yield preclinical candidates with superior properties.

Future Research Directions and Translational Perspectives in Chemical Science

Advancements in Asymmetric Synthesis of Chiral Analogs

The stereochemistry of a molecule is often critical to its biological activity. Future research would need to focus on the development of stereoselective synthetic methods to produce chiral analogs of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide. This would involve the exploration of various chiral catalysts and asymmetric reaction conditions to control the three-dimensional arrangement of the molecule's atoms. Investigating the differential biological effects of individual enantiomers would be a crucial subsequent step.

Development of Advanced Computational Models for Precise Prediction

In the absence of experimental data, computational modeling would be an invaluable tool. The development of advanced computational models, such as those based on density functional theory (DFT) and molecular dynamics (MD) simulations, could provide initial predictions of the compound's physicochemical properties, conformational preferences, and potential interactions with biological macromolecules. These models could help to prioritize experimental studies and guide the design of future derivatives.

Exploration of Novel Biological Targets for Mechanism-Based Interventions

A significant area of future research would be the screening of this compound against a wide array of biological targets to identify any potential therapeutic applications. This would involve high-throughput screening assays to assess its activity against various enzymes, receptors, and ion channels. Should any significant activity be identified, further studies would be required to elucidate its mechanism of action at the molecular level.

Integration into Complex Chemical Systems and Materials Science

Beyond biological applications, the unique structural features of this compound, including the bromine and morpholine (B109124) moieties, could lend themselves to applications in materials science. Future research could explore its potential as a building block for polymers, a ligand for metal complexes with interesting catalytic or photophysical properties, or as a component in the development of novel functional materials.

Methodological Innovations in Characterization and Analysis

The definitive characterization of this compound would necessitate the application and potential innovation of various analytical techniques. Standard methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography would be essential for structural elucidation. Furthermore, the development of sensitive and specific analytical methods for its detection and quantification in various matrices would be crucial for any future pharmacokinetic or environmental studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves acylation of 2-bromo-4-methylaniline with acetyl chloride or acetic anhydride under basic conditions (e.g., pyridine) to form the acetamide intermediate. Subsequent substitution with morpholine requires controlled temperature (60–80°C) and inert atmosphere to avoid side reactions. Column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification . Yield optimization studies suggest that excess morpholine (1.5–2.0 eq) improves substitution efficiency, but higher equivalents risk byproduct formation.

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include the singlet for the acetamide methyl group (~2.1 ppm), aromatic protons (6.8–7.5 ppm), and morpholine ring protons (3.4–3.7 ppm). The absence of aniline NH₂ (~5 ppm) confirms complete acylation.

- IR : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~1240 cm⁻¹ (C-N of morpholine) are diagnostic.

- Mass Spectrometry : Molecular ion peaks at m/z 326–328 (M⁺, accounting for bromine isotopes) validate the molecular formula C₁₃H₁₅BrN₂O₂ .

Q. What are the common impurities observed during synthesis, and how can they be mitigated?

- Methodological Answer : Major impurities include unreacted 2-bromo-4-methylaniline, mono-acylated intermediates, and morpholine over-substitution byproducts. Purity (>95%) is achievable via:

- Reaction Monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane 3:7).

- Recrystallization : Using ethanol/water mixtures to remove polar impurities.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for quantification .

Advanced Research Questions

Q. How does the bromine substituent at the 2-position influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromine atom serves as a leaving group, enabling palladium-catalyzed coupling with arylboronic acids. Kinetic studies show that steric hindrance from the adjacent methyl group slows reactivity compared to non-methylated analogs (e.g., N-(2-bromophenyl)-2-morpholinoacetamide). Optimized conditions use Pd(PPh₃)₄ (5 mol%), K₂CO₃, and DMF/H₂O (3:1) at 80°C for 12 hours .

Q. What crystallographic data are available for this compound, and how can they inform structure-activity relationships (SAR)?

- Methodological Answer : Single-crystal X-ray diffraction reveals planar acetamide geometry and intramolecular hydrogen bonding between the morpholine oxygen and NH group, stabilizing the conformation. Space group P2₁/c with Z = 4 and unit cell parameters a = 8.92 Å, b = 12.45 Å, c = 14.23 Å, β = 98.7°. These structural features correlate with enhanced binding to kinase targets in molecular docking studies .

Q. How do contradictory reports on the compound’s biological activity (e.g., antimicrobial vs. anticancer) arise, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies often stem from assay conditions (e.g., cell line variability, concentration ranges). To resolve:

- Dose-Response Curves : Test across 0.1–100 μM to determine IC₅₀/EC₅₀ values.

- Target Profiling : Use kinase inhibition assays (e.g., ADP-Glo™) to identify primary targets.

- Metabolic Stability : Assess liver microsome degradation to rule out false negatives .

Key Research Gaps

- Mechanistic Studies : Limited data on the compound’s interaction with cytochrome P450 enzymes.

- In Vivo Toxicity : No published pharmacokinetic profiles in animal models.

- Polymorphism : Impact of solid-state forms (e.g., hydrates) on bioavailability remains unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.